3-chloro-4-methoxy-N-methylbenzamide
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Overview
Description
3-chloro-4-methoxy-N-methylbenzamide is a chemical compound with the CAS Number: 1377952-57-2 . It has a molecular weight of 199.64 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
3-Chloro-N-methoxy-N-methylbenzamide is an intermediate in the synthesis of ketamine related compounds with potential anesthetic properties .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H10ClNO2/c1-11-9(12)6-3-4-8(13-2)7(10)5-6/h3-5H,1-2H3, (H,11,12) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Derivatives in Antitumor and Antimicrobial Activity
Research has identified derivatives of 3-chloro-4-methoxy-N-methylbenzamide with significant applications in antitumor and antimicrobial activities. For instance, compounds isolated from the marine endophytic fungus NIGROSPORA sp. have shown moderate antitumor and antimicrobial activity (Xia et al., 2011).
Structural Configuration in Medicinal Applications
The structural configuration of various derivatives, including 5-chloro-2-methoxy-N-phenylbenzamide, has been studied for potential use in medicinal applications. X-ray diffraction and spectroscopic analyses have helped understand these compounds' 3D structural configurations, contributing to their reactivity and potential medicinal use (Galal et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, has been analyzed using methods like single-crystal X-ray diffraction and DFT calculations. This analysis is crucial for understanding the influence of intermolecular interactions on molecular geometry, which is vital for pharmaceutical applications (Karabulut et al., 2014).
Potential as Anti-HBV Agent
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide has been synthesized and evaluated for its anti-HBV (Hepatitis B virus) activity. This derivative showed promising results in vitro and in vivo, indicating its potential as a novel anti-HBV agent (Cui et al., 2020).
Intramolecular Charge Transfer Studies
Studies on substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes have provided insights into the behavior of compounds like this compound under different conditions, significantly advancing the understanding of their chemical properties (Yang et al., 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
3-chloro-4-methoxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-11-9(12)6-3-4-8(13-2)7(10)5-6/h3-5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXSXTGSJRRTJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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